

YM-430: A Comprehensive Analysis of its Cardiovascular Effects in Preclinical Animal Models

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Compound of Interest

Compound Name: YM-430

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This technical guide provides an in-depth analysis of the cardiovascular effects of **YM-430**, a novel 1,4-dihydropyridine derivative, as observed in various animal models. **YM-430** is distinguished by its dual-action mechanism, functioning as both a calcium channel blocker and a beta-1-adrenoceptor antagonist. This unique pharmacological profile suggests its potential as a therapeutic agent for cardiovascular conditions such as angina and hypertension. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Cardiovascular Effects of YM-430

YM-430 has been demonstrated to exert significant effects on the cardiovascular system, primarily characterized by dose-dependent reductions in blood pressure and total peripheral resistance. A key feature of its action in anesthetized models is the absence of a reflex increase in heart rate, which is often a limiting factor with other dihydropyridine calcium channel blockers. This is attributed to its concomitant beta-1-adrenoceptor blocking activity.^{[1][2]}

Hemodynamic Effects in Anesthetized Dogs

In anesthetized dogs, intravenous administration of **YM-430** (0.01-0.3 mg/kg) resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance.^{[1][2]} Notably, this hypotensive effect was not accompanied by an increase in heart rate. Furthermore, **YM-430** demonstrated a vasodilatory effect on specific arterial beds, increasing coronary and vertebral artery blood flow while having minimal impact on carotid, mesenteric, femoral, and renal blood flow.^{[1][2]} Importantly, at doses that induced vasodilation, **YM-430** showed little to no effect on myocardial contractility (max. dp/dt) or atrioventricular conduction (PQ-interval).^{[1][2]}

Parameter	Dosage (i.v.)	Observation in Anesthetized Dogs
Mean Blood Pressure	0.01-0.3 mg/kg	Dose-dependent decrease ^{[1][2]}
Total Peripheral Resistance	0.01-0.3 mg/kg	Dose-dependent decrease ^{[1][2]}
Heart Rate	0.01-0.3 mg/kg	No increase ^{[1][2]}
Coronary Artery Blood Flow	0.01-0.3 mg/kg	Increased ^{[1][2]}
Vertebral Artery Blood Flow	0.01-0.3 mg/kg	Increased ^{[1][2]}
Carotid, Mesenteric, Femoral, Renal Blood Flow	0.01-0.3 mg/kg	Small effect ^{[1][2]}
Max. dp/dt	Same as vasodilation doses	Little effect ^{[1][2]}
PQ-interval	Same as vasodilation doses	Little effect ^{[1][2]}

Effects in Conscious Animals

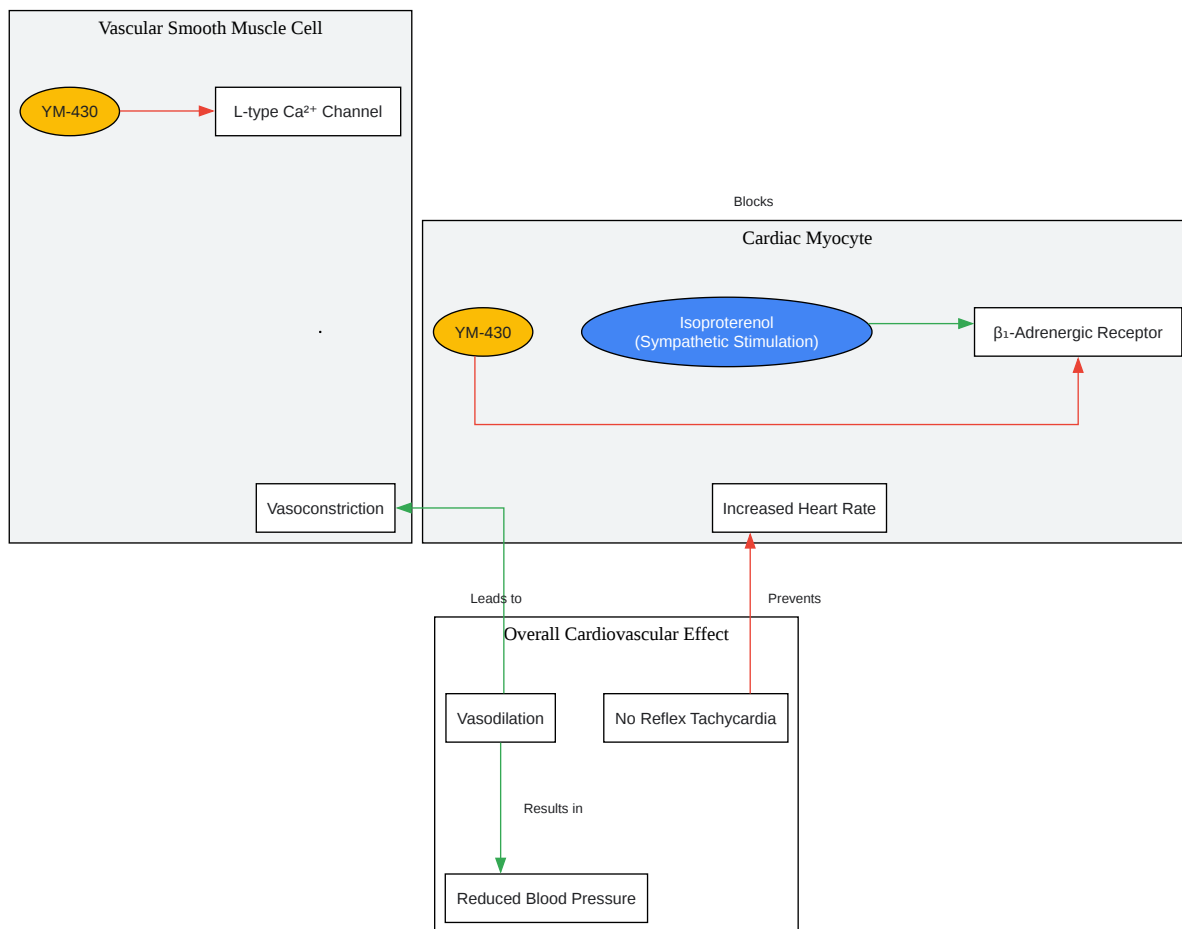
In conscious dogs, intravenous **YM-430** (0.1-1 mg/kg) also produced dose-dependent hypotension, but in this state, it was accompanied by tachycardia.^{[1][2]} In conscious rats, a single oral dose of **YM-430** (100 mg/kg) led to a long-lasting hypotensive effect with only a slight increase in heart rate.^{[1][2]} This demonstrates the sustained action of the compound when administered orally.

Animal Model	Administration Route	Dosage	Key Observations
Conscious Dogs	Intravenous	0.1-1 mg/kg	Dose-dependent hypotension with tachycardia[1][2]
Conscious Rats	Oral	100 mg/kg	Long-lasting hypotensive effect with slight tachycardia[1][2]

Dual Mechanism of Action: Calcium Channel and Beta-Adrenoceptor Blockade

The cardiovascular effects of **YM-430** are attributed to its dual antagonism of L-type calcium channels and beta-1-adrenergic receptors. The calcium channel blocking activity is responsible for the vasodilation and subsequent reduction in blood pressure, while the beta-1-adrenoceptor blockade counteracts the reflex tachycardia that would typically be induced by vasodilation.[1][2]

Studies have shown that **YM-430** effectively inhibits isoproterenol-induced tachycardia, a classic indicator of beta-adrenoceptor blockade.[1][2] The time course of this beta-blocking effect after oral administration in rats was found to be very similar to the time course of its hypotensive effect, suggesting a consistent ratio of the two activities.[1][2]



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Caption: Dual signaling pathway of **YM-430** in the cardiovascular system.

Antianginal Effects of YM-430

The therapeutic potential of **YM-430** extends to the treatment of angina pectoris. Its antianginal properties have been evaluated in several experimental models, both in vitro and in vivo.[3]

In isolated dog coronary arteries, **YM-430** (10^{-8} – 10^{-6} M) inhibited 3,4-diaminopyridine-induced rhythmic contractions with an IC₅₀ value of 59.2 nM, demonstrating its ability to counteract coronary vasospasm.[3] In anesthetized rats, oral administration of **YM-430** (10–100 mg/kg) inhibited arginine vasopressin-induced ST-segment depression with an IC₅₀ of 36.6 mg/kg.[3] Furthermore, in a model of myocardial ischemia in anesthetized dogs, intravenous **YM-430** (0.3 mg/kg) significantly inhibited the ST-segment elevation induced by coronary artery occlusion.[3] These findings suggest that **YM-430** may be effective in treating various forms of angina, including variant and stable angina.[3]

Experimental Model	Key Findings
Isolated Dog Coronary Artery	Inhibited 3,4-diaminopyridine-induced rhythmic contractions (IC ₅₀ = 59.2 nM)[3]
Anesthetized Rats (Arginine Vasopressin-induced ST-segment depression)	Inhibited ST-segment depression (IC ₅₀ = 36.6 mg/kg P.O.)[3]
Anesthetized Dogs (Coronary Artery Occlusion)	Significantly inhibited ST-segment elevation (0.3 mg/kg I.V.)[3]

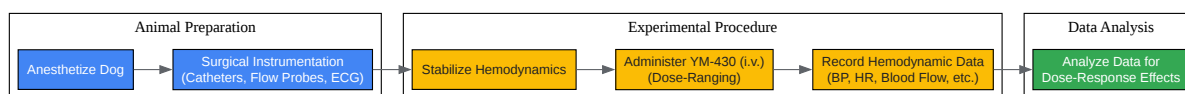
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **YM-430**'s cardiovascular effects.

Hemodynamic Studies in Anesthetized Dogs

- Animal Model: Mongrel dogs of either sex.
- Anesthesia: Anesthesia induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital sodium).
- Instrumentation:

- A catheter inserted into a femoral artery for the measurement of blood pressure.
- Electromagnetic flow probes placed around the coronary, vertebral, carotid, mesenteric, femoral, and renal arteries to measure blood flow.
- A catheter placed in the left ventricle for the measurement of left ventricular pressure and calculation of max. dp/dt.
- Standard limb leads for electrocardiogram (ECG) recording to determine heart rate and PQ-interval.
- Drug Administration: **YM-430** administered intravenously (i.v.) in a dose-dependent manner (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).
- Data Acquisition: Continuous recording of all hemodynamic parameters.



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Caption: Experimental workflow for hemodynamic studies in anesthetized dogs.

Oral Administration Studies in Conscious Rats

- Animal Model: Male Wistar rats.
- Procedure:
 - Rats are conscious and unrestrained.
 - **YM-430** is administered orally (p.o.) via gavage at a specified dose (e.g., 100 mg/kg).
 - Blood pressure and heart rate are measured at various time points post-administration using a tail-cuff method.

- Beta-Blockade Assessment:
 - At different time points after **YM-430** administration, a subset of rats is challenged with an intravenous injection of isoproterenol (e.g., 0.1 µg/kg).
 - The degree of inhibition of the isoproterenol-induced tachycardia is measured to assess the beta-1-adrenoceptor blocking activity of **YM-430** over time.

Conclusion

Preclinical data from animal models strongly indicate that **YM-430** possesses a unique and potentially beneficial cardiovascular profile. Its dual mechanism of action as a calcium channel blocker and a beta-1-adrenoceptor antagonist allows for effective blood pressure reduction without the common side effect of reflex tachycardia. Furthermore, its demonstrated antianginal effects in various experimental models highlight its potential for treating ischemic heart disease. The consistent ratio of its two primary activities following oral administration suggests a predictable therapeutic effect. These findings warrant further investigation of **YM-430** as a novel therapeutic agent for the management of hypertension and angina pectoris.

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